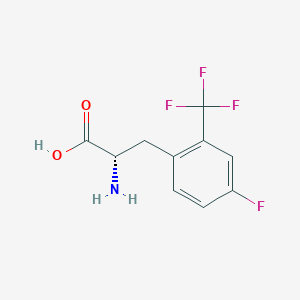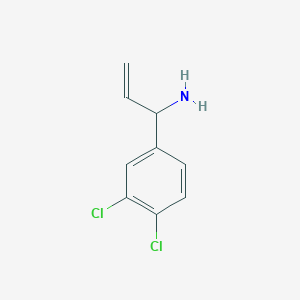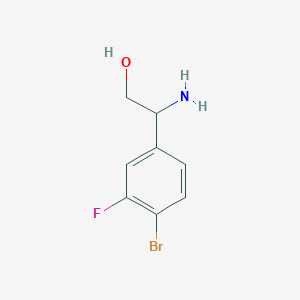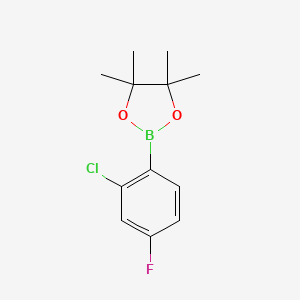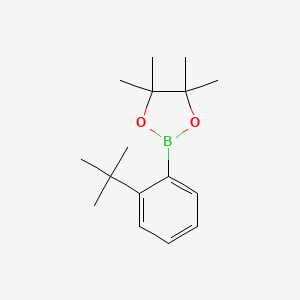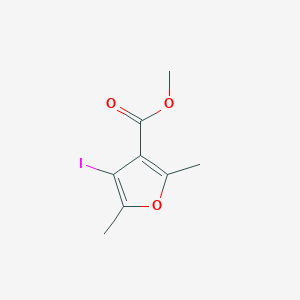
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate is a furan derivative with the molecular formula C8H9IO3 and a molecular weight of 280.0597 g/mol . This compound is notable for its unique structure, which includes an iodine atom and two methyl groups attached to the furan ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-2,5-dimethylfuran-3-carboxylate typically involves the iodination of methyl 2,5-dimethylfuran-3-carboxylate. One common method is the reaction of methyl 2,5-dimethylfuran-3-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds smoothly, yielding the desired iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include methyl 4-amino-2,5-dimethylfuran-3-carboxylate or methyl 4-thio-2,5-dimethylfuran-3-carboxylate.
Oxidation: Products include furanones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of methyl 4-iodo-2,5-dimethylfuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various functionalized derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Methyl 4-chloro-2,5-dimethylfuran-3-carboxylate: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis, particularly for introducing new functional groups into the furan ring .
Propiedades
IUPAC Name |
methyl 4-iodo-2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVGUVJYSGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941166.png)
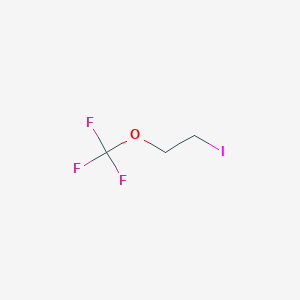
![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)
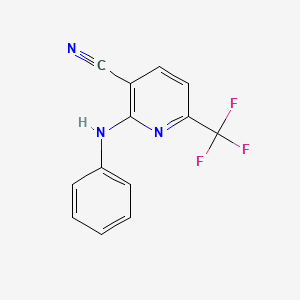
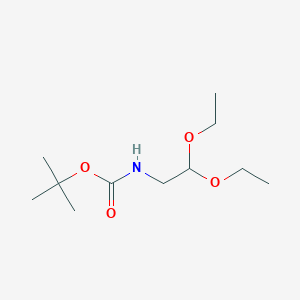
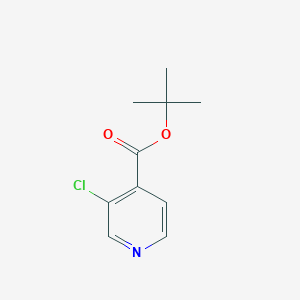
![1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941255.png)
![(2S)-2-azaniumyl-3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B7941205.png)
